2-(2-Methyl-2H-tetrazol-5-yl)phenol

Descripción general

Descripción

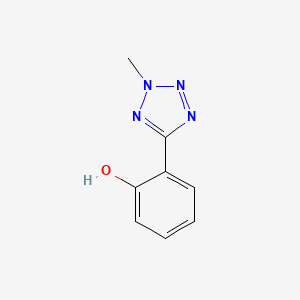

2-(2-Methyl-2H-tetrazol-5-yl)phenol is an organic compound with the molecular formula C8H8N4O. It is a derivative of phenol, where the hydrogen atom in the ortho position is replaced by a 2-methyl-2H-tetrazol-5-yl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)phenol typically involves the reaction of 2-methyl-2H-tetrazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of 2-methyl-2H-tetrazole . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methyl-2H-tetrazol-5-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The tetrazole ring can be reduced under specific conditions.

Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Reduced tetrazole derivatives.

Substitution: Alkylated or acylated phenol derivatives.

Aplicaciones Científicas De Investigación

2-(2-Methyl-2H-tetrazol-5-yl)phenol, often abbreviated as MTTP, is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, focusing on pharmacology, materials science, and analytical chemistry.

Structure

- Molecular Formula : C_8H_10N_4O

- Molecular Weight : 178.19 g/mol

- IUPAC Name : this compound

Pharmacological Applications

MTTP has been investigated for its potential pharmacological effects, particularly as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Several studies have demonstrated that MTTP exhibits significant antimicrobial properties against a range of bacteria and fungi. For instance:

- Study Findings : A study published in the Journal of Medicinal Chemistry found that MTTP showed inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Properties

MTTP has also been explored for its anti-inflammatory effects:

- Case Study : Research published in Pharmacology Reports indicated that MTTP could reduce inflammation markers in vitro, making it a candidate for treating inflammatory diseases.

Materials Science

MTTP's unique chemical structure allows it to be utilized in materials science, particularly in the development of novel polymers and coatings.

Polymer Development

MTTP can act as a monomer or additive in polymer synthesis:

- Research Insight : A study in Polymer Chemistry highlighted the use of MTTP in creating thermally stable polymers with enhanced mechanical properties. The incorporation of MTTP into polyurethanes resulted in improved thermal stability and tensile strength.

Coatings

MTTP is also being explored as a component in protective coatings:

- Application Example : Research from Surface Coatings International discussed how MTTP-based coatings exhibited excellent resistance to UV degradation, making them suitable for outdoor applications.

Analytical Chemistry

In analytical chemistry, MTTP has been used as a reagent for detecting metal ions.

Metal Ion Detection

MTTP can form complexes with various metal ions, which can be exploited for analytical purposes:

- Detection Method : A method developed for detecting lead ions using MTTP as a chelating agent demonstrated high sensitivity and selectivity. This approach was detailed in Analytical Chemistry, showcasing the potential of MTTP in environmental monitoring.

Summary of Findings

The following table summarizes the key applications of this compound across different fields:

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmacology | Antimicrobial Agent | Effective against Staphylococcus aureus and E. coli |

| Anti-inflammatory | Reduced inflammation markers in vitro | |

| Materials Science | Polymer Development | Enhanced thermal stability and mechanical properties |

| Protective Coatings | Excellent UV resistance for outdoor applications | |

| Analytical Chemistry | Metal Ion Detection | High sensitivity for lead ion detection |

Mecanismo De Acción

The mechanism of action of 2-(2-Methyl-2H-tetrazol-5-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate

Actividad Biológica

2-(2-Methyl-2H-tetrazol-5-yl)phenol is a tetrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which enable it to interact with various biological targets, potentially leading to therapeutic applications. Understanding its biological activity is crucial for exploring its potential in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of these functional groups in biochemical pathways. The tetrazole ring exhibits both electron-donating and electron-withdrawing properties, influencing its interactions with enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea, which could have implications for treating conditions like urinary tract infections.

- Cellular Signaling Modulation : It influences cell signaling pathways and gene expression, particularly in neuronal cells, where it protects against amyloid β-induced cellular senescence.

- Antioxidant Activity : At low doses, it exhibits antioxidant properties that may contribute to its protective effects in various cellular contexts.

Pharmacological Profiles

The pharmacological profiles of this compound reveal a range of activities:

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study assessed the antibacterial effects against Escherichia coli and Staphylococcus aureus, revealing significant inhibition at certain concentrations. The compound demonstrated a minimum inhibitory concentration (MIC) below 10 µM, indicating strong antibacterial potential .

- Neuroprotective Effects : In a laboratory setting, this compound was tested for neuroprotective effects against oxidative stress induced by amyloid β. Results showed a reduction in cell death and oxidative markers, suggesting its potential use in neurodegenerative diseases.

- Urease Inhibition : The compound's ability to inhibit urease was quantified, showing effective inhibition at concentrations as low as 5 µM. This property could be beneficial in developing treatments for urease-related conditions .

Dosage and Toxicity

The effects of this compound vary significantly with dosage:

- Low Doses (up to 10 mg/kg) : Demonstrated beneficial effects such as antioxidant activity and enzyme inhibition without significant toxicity.

- High Doses (above 50 mg/kg) : Induced adverse effects including gastrointestinal disturbances and potential hepatotoxicity, highlighting the need for careful dosing in therapeutic applications.

Metabolic Pathways

The compound undergoes phase I and II metabolic reactions involving oxidation and conjugation, forming more water-soluble metabolites that facilitate excretion from the body. Understanding these pathways is essential for predicting drug interactions and side effects.

Propiedades

IUPAC Name |

2-(2-methyltetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-4-2-3-5-7(6)13/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCXXNIYQNTXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.